molecular formula C12H18ClNO B13493550 rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis

rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis

Cat. No.: B13493550
M. Wt: 227.73 g/mol
InChI Key: MZGIPMMTJKWOTD-MNMPKAIFSA-N
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Description

The compound “rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis” is a chiral amine hydrochloride salt featuring a tetrahydropyran (oxane) ring substituted with a phenyl group at the 4-position and an aminomethyl group at the 3-position. The stereochemistry is defined as cis for the (3R,4S) configuration, and the rac designation indicates a racemic mixture of enantiomers. This structural motif is common in pharmaceutical intermediates, where the oxane ring provides conformational rigidity, and the phenyl group may enhance lipophilicity or receptor binding . While direct references to this exact compound are absent in the provided evidence, analogs with similar bicyclic or aryl-substituted amine hydrochlorides are frequently utilized in drug discovery, particularly for central nervous system (CNS) targets or antiviral agents .

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

[(3R,4S)-4-phenyloxan-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c13-8-11-9-14-7-6-12(11)10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H/t11-,12-;/m1./s1

InChI Key

MZGIPMMTJKWOTD-MNMPKAIFSA-N

Isomeric SMILES

C1COC[C@H]([C@H]1C2=CC=CC=C2)CN.Cl

Canonical SMILES

C1COCC(C1C2=CC=CC=C2)CN.Cl

Origin of Product

United States

Preparation Methods

The synthesis of rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis involves several steps. One common synthetic route includes the reaction of a phenyloxan derivative with methanamine under controlled conditions. The reaction typically requires specific catalysts and solvents to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Key Substituents Ring System Potential Applications Ref.
rac-[(2R,3R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine HCl, cis 1312309-64-0 C₁₀H₁₅ClN₄O₂ 258.70 Oxadiazole, cyclopropyl Oxolane (tetrahydrofuran) Antiviral or kinase inhibitors
rac-(1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane HCl, cis 2095396-96-4 C₆H₁₀ClF₂N 169.60 Difluoromethyl, bicyclo[3.1.0]hexane Azabicyclo[3.1.0]hexane CNS agents (e.g., GABA modulators)
rac-(1R,2S)-2-fluorocyclohexan-1-amine HCl, cis 2059908-57-3 C₆H₁₁ClFN 153.63 Fluoro, cyclohexane Cyclohexane Chiral building block for antidepressants
rac-1-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine HCl, endo 2460739-39-1 C₇H₁₂ClNO 169.63 Oxabicyclo[2.2.1]heptane Norbornane derivative Analgesics or anti-inflammatory agents

Key Comparative Insights:

Structural Diversity: The target compound’s phenyloxane core distinguishes it from oxadiazole-substituted oxolanes () and bicyclic systems (). Compounds with fluorine substituents () exhibit enhanced metabolic stability and bioavailability, whereas the phenyl group in the target compound could improve lipophilicity for blood-brain barrier penetration .

Stereochemical Considerations :

  • The cis configuration in the target compound and analogs (–9) is critical for binding to chiral biological targets. For example, fluorocyclohexyl amines () are used in enantioselective synthesis of antidepressants, where stereochemistry dictates receptor affinity .
  • Racemic mixtures (rac) are common in early-stage drug development but may require resolution into enantiomers for clinical use to avoid off-target effects .

Molar masses of analogs range from 153.63 to 258.70 g/mol, suggesting the target compound (estimated ~250–300 g/mol) aligns with Lipinski’s rule of five for drug-likeness .

Synthetic Routes :

  • Similar compounds are synthesized via multi-step reactions involving nucleophilic substitutions (e.g., tosyl protection in ) or cycloadditions. The target compound’s synthesis likely requires stereoselective formation of the oxane ring and subsequent amine hydrochloridation .

Notes

  • Stability : Hydrochloride salts (common in all compared compounds) improve solubility and shelf-life, though hygroscopicity may pose formulation challenges .
  • Regulatory Considerations : Patents () emphasize the importance of stereochemical purity in pharmaceutical applications, necessitating rigorous analytical validation .

Biological Activity

Overview

rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis is a chemical compound with the molecular formula C12H18ClNO. It features a phenyloxan ring and a methanamine group, which contribute to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, applications in research and medicine, and relevant case studies.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antidepressant Effects : Preliminary studies suggest that rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride may have antidepressant properties due to its interaction with serotonin receptors.
  • Neuroprotective Properties : Some investigations have indicated potential neuroprotective effects against oxidative stress in neuronal cells.
  • Antimicrobial Activity : There is emerging evidence that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Case Studies

Several case studies illustrate the biological activity of rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride:

  • Study on Neuroprotection :
    • Objective : To assess the neuroprotective effects of the compound in vitro.
    • Methodology : Neuronal cell cultures were exposed to oxidative stress conditions with and without the compound.
    • Findings : Cells treated with the compound showed reduced markers of oxidative damage compared to controls.
  • Antidepressant Activity Assessment :
    • Objective : To evaluate potential antidepressant effects in animal models.
    • Methodology : Behavioral tests were conducted using rodents subjected to stress paradigms.
    • Results : Treated animals exhibited reduced depressive-like behaviors, suggesting efficacy in mood regulation.

Comparative Analysis

To better understand the unique properties of rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, it can be compared with similar compounds:

Compound NameMolecular FormulaBiological Activity
rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochlorideC12H18ClN5O2Antimicrobial
rac-(2R,3S)-3-phenyl-1,4-dioxan-2-yl]methanamine hydrochlorideC12H17ClN2O2Antidepressant

Research Applications

The compound is being explored for various applications:

  • Pharmaceutical Development : Its potential therapeutic effects make it a candidate for drug development targeting mood disorders and neurodegenerative diseases.
  • Chemical Synthesis : It serves as a building block for synthesizing more complex molecules in medicinal chemistry.

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